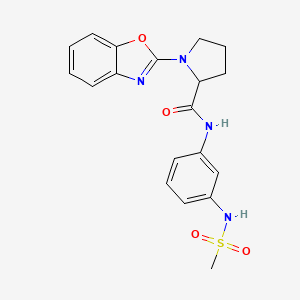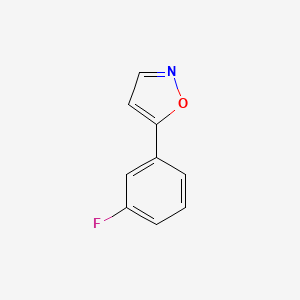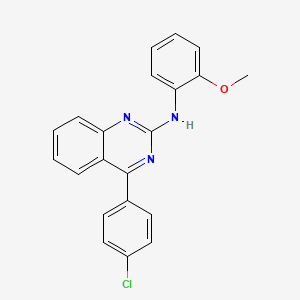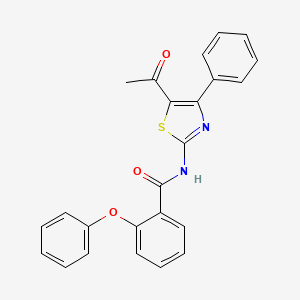![molecular formula C22H27N5O5 B2615801 Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate CAS No. 382639-99-8](/img/no-structure.png)
Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate is a useful research compound. Its molecular formula is C22H27N5O5 and its molecular weight is 441.488. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Diazepine Derivatives : Research on the synthesis of diazepine derivatives and their analogs indicates a significant interest in developing novel compounds with potential therapeutic applications. For instance, the synthesis of various diazepine derivatives has been explored for their antiproliferative activity against human cancer cell lines, showcasing the methodological diversity and the chemical versatility of these compounds (Liszkiewicz, 2002). Such synthetic approaches could be applicable or provide a foundation for the synthesis and exploration of Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate.
Chemical Reactions and Applications : Investigations into the reactions of diazepines and related structures with various reagents demonstrate the potential for producing a wide range of chemical derivatives. These studies reveal insights into the reactivity patterns of diazepines, which may inform the development of new compounds with enhanced or specific properties. For example, the reaction of diazepine derivatives with different nucleophiles can lead to a variety of novel drugs, emphasizing the role of chemical synthesis in drug discovery and development (Unny et al., 2001).
Potential Applications
Antiproliferative Activity : The study of diazepine derivatives for their antiproliferative activity against cancer cell lines highlights the potential therapeutic applications of these compounds. By exploring the structure-activity relationships, researchers aim to identify promising candidates for further development as anticancer agents (Liszkiewicz, 2002).
Theoretical Studies and Corrosion Inhibition : Theoretical studies on similar compounds, focusing on their electronic structure and properties, can provide insights into their potential applications as corrosion inhibitors or in other industrial applications. For example, quantum chemical calculations on quinoxalines have been used to determine the relationship between molecular structure and inhibition efficiency, suggesting potential applications beyond pharmaceuticals (Zarrouk et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate involves the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization with urea and formaldehyde to form the purine ring. The resulting compound is then reacted with methyl chloroformate and sodium hydroxide to form the diazepine ring, and finally, the ethyl ester group is introduced using ethyl chloroformate and triethylamine.", "Starting Materials": [ "4-ethoxyaniline", "ethyl acetoacetate", "urea", "formaldehyde", "methyl chloroformate", "sodium hydroxide", "ethyl chloroformate", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 4-ethoxyaniline with ethyl acetoacetate in the presence of acetic acid to form ethyl 2-(4-ethoxyphenyl)acetate.", "Step 2: Cyclization of ethyl 2-(4-ethoxyphenyl)acetate with urea and formaldehyde in the presence of acetic acid to form 2-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurine.", "Step 3: Reaction of 2-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurine with methyl chloroformate and sodium hydroxide in the presence of acetonitrile to form ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate.", "Step 4: Introduction of the ethyl ester group using ethyl chloroformate and triethylamine in the presence of dichloromethane to form the final product, Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate." ] } | |
CAS-Nummer |
382639-99-8 |
Produktname |
Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate |
Molekularformel |
C22H27N5O5 |
Molekulargewicht |
441.488 |
IUPAC-Name |
ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate |
InChI |
InChI=1S/C22H27N5O5/c1-4-31-16-10-8-15(9-11-16)25-12-6-7-13-26-18-19(23-21(25)26)24(3)22(30)27(20(18)29)14-17(28)32-5-2/h8-11H,4-7,12-14H2,1-3H3 |
InChI-Schlüssel |
JBLFFXQCOMYZFB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-bromo-2-fluorophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2615722.png)
![N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2615723.png)

![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2615726.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2615734.png)
![(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2615735.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2615737.png)

